Enhanced Use-Dependent Inhibition of Nav1.4 Channels Compared to Riluzole
VGSCs-IN-1 (compound 14) demonstrates a 2.5-fold higher tonic block/phasic block (TB/PB) ratio for hNav1.4 channels compared to Riluzole (compound 1), indicating significantly greater use-dependent inhibition. This means VGSCs-IN-1 is more effective at blocking channels during high-frequency stimulation, a hallmark of pathological states, while having less effect at resting frequencies [1].
| Evidence Dimension | Use-dependent inhibition (Tonic block/Phasic block IC50 ratio) |
|---|---|
| Target Compound Data | 0.1- to 10-Hz IC50 ratio = 2.5 |
| Comparator Or Baseline | Riluzole (compound 1): 0.1- to 10-Hz IC50 ratio = 1.2 |
| Quantified Difference | 2.08-fold higher ratio (2.5 vs 1.2) |
| Conditions | Whole-cell patch-clamp electrophysiology on HEK293 cells expressing human Nav1.4 channels; tonic block measured at 0.1 Hz stimulation, phasic block at 10 Hz |
Why This Matters
This enhanced use-dependence is a critical safety and efficacy feature, as it theoretically allows VGSCs-IN-1 to target hyperexcitable tissues in disease states while minimizing interference with normal physiological function, a key limitation of Riluzole.
- [1] Farinato A, Cavalluzzi MM, Altamura C, et al. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels. ACS Med Chem Lett. 2023 Jun 23;14(7):999-1008. View Source
